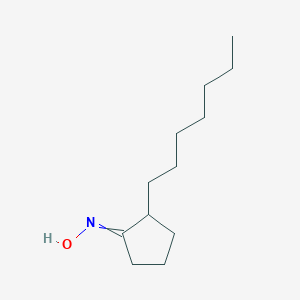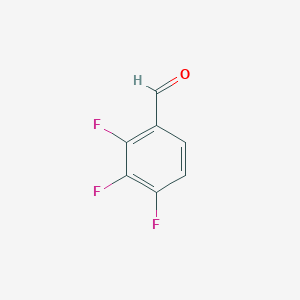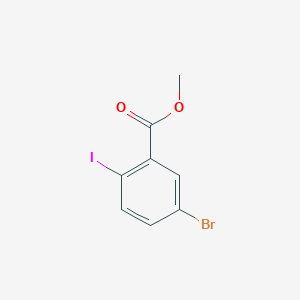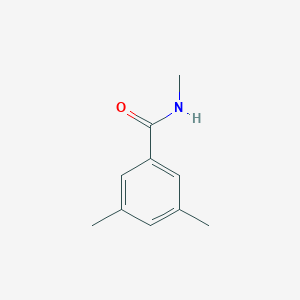
N,3,5-trimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3,5-trimethylbenzamide, also known as TMB, is a chemical compound that belongs to the class of organic compounds called benzoic acid esters. TMB has a molecular formula of C10H11NO and a molecular weight of 161.20 g/mol. TMB is an important intermediate for the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,3,5-trimethylbenzamide is not fully understood. However, it is believed that N,3,5-trimethylbenzamide exerts its pharmacological effects by inhibiting the production of prostaglandins, which are involved in the inflammatory response. N,3,5-trimethylbenzamide has also been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
N,3,5-trimethylbenzamide has been shown to have a number of biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N,3,5-trimethylbenzamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and repair. Additionally, N,3,5-trimethylbenzamide has been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
N,3,5-trimethylbenzamide is a useful compound for laboratory experiments due to its wide range of biological activities. However, N,3,5-trimethylbenzamide has some limitations, including its low solubility in water and its potential toxicity. Careful control of reaction conditions and proper handling of N,3,5-trimethylbenzamide are necessary to ensure safety in the laboratory.
Future Directions
There are several future directions for research on N,3,5-trimethylbenzamide. One area of interest is the development of N,3,5-trimethylbenzamide-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Another area of interest is the investigation of the molecular mechanisms underlying the pharmacological effects of N,3,5-trimethylbenzamide. Additionally, the synthesis of novel N,3,5-trimethylbenzamide derivatives with improved pharmacological properties is an area of active research.
Conclusion:
In conclusion, N,3,5-trimethylbenzamide is an important intermediate for the synthesis of various pharmaceuticals and has a wide range of pharmacological properties. N,3,5-trimethylbenzamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects, as well as its antitumor, antiviral, and antibacterial activities. N,3,5-trimethylbenzamide has potential as a drug candidate for the treatment of inflammatory diseases, and further research is needed to fully understand its mechanism of action and to develop novel N,3,5-trimethylbenzamide derivatives with improved pharmacological properties.
Synthesis Methods
N,3,5-trimethylbenzamide can be synthesized through the reaction of 3,5-dimethylbenzoic acid with thionyl chloride, followed by the reaction with dimethylamine. The synthesis of N,3,5-trimethylbenzamide is a multi-step process that involves several chemical reactions and requires careful control of reaction conditions.
Scientific Research Applications
N,3,5-trimethylbenzamide has been extensively studied for its biological activities and has been found to possess a wide range of pharmacological properties. N,3,5-trimethylbenzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been reported to have antitumor, antiviral, and antibacterial activities. N,3,5-trimethylbenzamide has been used as a starting material for the synthesis of various pharmaceuticals, including anti-inflammatory drugs, analgesics, and antipyretics.
properties
CAS RN |
172369-18-5 |
|---|---|
Product Name |
N,3,5-trimethylbenzamide |
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N,3,5-trimethylbenzamide |
InChI |
InChI=1S/C10H13NO/c1-7-4-8(2)6-9(5-7)10(12)11-3/h4-6H,1-3H3,(H,11,12) |
InChI Key |
OUVOUFRXCCSSDT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC)C |
synonyms |
Benzamide, N,3,5-trimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



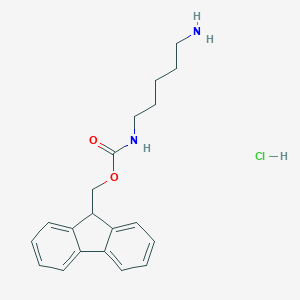
![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol](/img/structure/B65263.png)


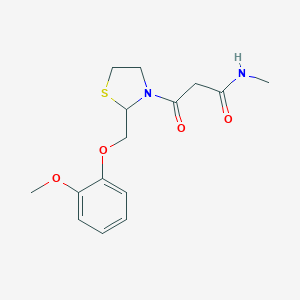
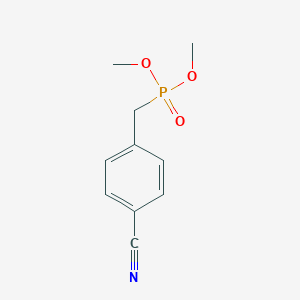
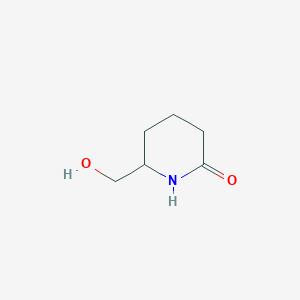
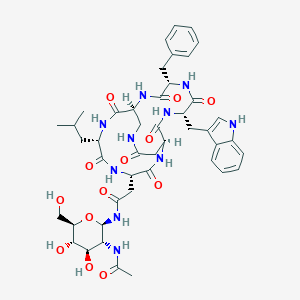
![5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B65274.png)
